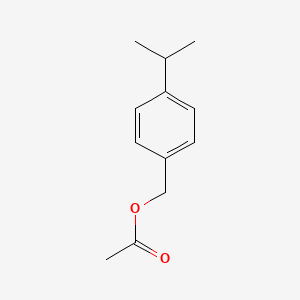

4-Isopropylbenzyl acetate

Description

Contextual Overview of Aromatic Ester Chemistry

Aromatic esters are a class of organic compounds defined by an ester functional group (–COO–) attached to an aromatic ring. numberanalytics.comnumberanalytics.com Their general structure is Ar-COO-R, where 'Ar' represents an aromatic group and 'R' is an alkyl or aryl group. numberanalytics.com These compounds are distinct from aliphatic esters, where the carbonyl group is attached to a non-aromatic carbon chain. The presence of the aromatic ring influences the chemical and physical properties of the molecule, often resulting in higher boiling points and different reactivity compared to their aliphatic counterparts. numberanalytics.comspectroscopyonline.com

The synthesis of aromatic esters is commonly achieved through Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst, such as concentrated sulfuric acid or dry hydrogen chloride gas. libretexts.org Aromatic esters are prevalent in nature, contributing to the characteristic fragrances of many fruits and flowers. libretexts.org This property has led to their extensive use in the flavor and perfume industries. numberanalytics.com In organic synthesis, they are valuable intermediates and building blocks for producing more complex molecules, including pharmaceuticals and agrochemicals. numberanalytics.com

Significance of 4-Isopropylbenzyl Acetate (B1210297) in Research Disciplines

The significance of 4-isopropylbenzyl acetate spans several scientific fields, primarily due to its olfactory properties and its presence in natural sources.

Fragrance and Flavor Chemistry : The compound is recognized as a fragrance and flavor agent. nih.govfragranceu.com It is described as having a fresh, fruity, sweet, and herbal odor. fragranceu.comthegoodscentscompany.com Its primary application is in the perfumery industry.

Phytochemistry : Research has identified this compound as a natural constituent in the essential oils of certain plants. For instance, it has been detected as a major component in the essential oil extracted from the fruit of Vitex agnus-castus L. nih.gov It has also been reported in Rhodiola rosea. nih.gov Its classification as a monoterpenoid points to its biosynthetic origins in plants. imsc.res.inimsc.res.in

Entomology : Compounds structurally related to this compound, such as 4-isopropylbenzyl alcohol, have been investigated for their effects on insects. selleckchem.com 4-isopropylbenzyl alcohol, isolated from Eucalyptus camaldulensis, has been noted for its insect repellent properties. selleckchem.com While direct research on this compound as a primary insect attractant or repellent is less documented in the provided results, its structural similarity to active compounds makes it relevant in the study of semiochemicals.

Current Research Landscape and Future Directions for this compound

Future research could proceed in several directions:

Synthesis of Novel Derivatives : The chemical structure of this compound, featuring an aromatic ring and an ester functional group, serves as a scaffold for synthesizing new compounds. Research into the synthesis of derivatives, such as N-(4-((4-isopropylbenzyl)oxy)benzyl)-2-methylquinolin-4-amine, demonstrates its use as a starting material or intermediate in creating molecules with potential applications in medicinal chemistry. mdpi.com

Material Science : While not a primary focus in the provided search results, aromatic esters can be used in the development of polymers and other materials. The specific properties of this compound could be explored for creating new materials, potentially leveraging its aromatic and aliphatic components.

Expanded Biological Activity Screening : Although it is known as a fragrance, further investigation into other biological activities is a potential avenue. Given that structurally similar compounds have shown insect-repellent properties, a more in-depth study of this compound's specific effects on various insect species could yield new applications in pest management. selleckchem.com

Structure

3D Structure

Properties

CAS No. |

59230-57-8 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

(4-propan-2-ylphenyl)methyl acetate |

InChI |

InChI=1S/C12H16O2/c1-9(2)12-6-4-11(5-7-12)8-14-10(3)13/h4-7,9H,8H2,1-3H3 |

InChI Key |

QBCRVYRADYXNOW-UHFFFAOYSA-N |

SMILES |

CC(C)C1=CC=C(C=C1)COC(=O)C |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)COC(=O)C |

Other CAS No. |

59230-57-8 |

Pictograms |

Irritant |

Synonyms |

p-isopropylbenzyl acetate |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Isopropylbenzyl Acetate

Classical Esterification Routes

Classical esterification remains a cornerstone for the synthesis of 4-isopropylbenzyl acetate (B1210297), valued for its procedural simplicity and effectiveness. These methods typically involve the reaction of 4-isopropylbenzyl alcohol with an acylating agent, facilitated by a catalyst.

Esterification of 4-Isopropylbenzyl Alcohol with Acylating Agents

The most common approach for synthesizing 4-isopropylbenzyl acetate is the esterification of 4-isopropylbenzyl alcohol. This reaction is typically carried out using acylating agents like acetic anhydride (B1165640) or acetyl chloride. vulcanchem.com The selection of the acylating agent can influence the reaction's vigor and the byproducts formed. For instance, using acetyl chloride results in the formation of hydrochloric acid, which may necessitate the use of a base to neutralize it. Acetic anhydride, on the other hand, produces acetic acid as a byproduct. google.com

Catalytic Systems in this compound Synthesis

Catalysts are crucial in esterification reactions as they accelerate the rate of reaction, allowing it to proceed under milder conditions and often with higher yields. fiveable.me Both homogeneous and heterogeneous catalysts are employed in the synthesis of this compound, each offering distinct advantages. solubilityofthings.comniscpr.res.in

Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in the synthesis of this compound. solubilityofthings.com Common homogeneous catalysts include mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl). vulcanchem.comgoogle.com These catalysts are effective in protonating the carbonyl oxygen of the acetic acid or anhydride, making it more susceptible to nucleophilic attack by the alcohol. fiveable.me While efficient, a significant drawback of homogeneous catalysts is the difficulty in separating them from the reaction mixture, which can lead to product contamination and challenges in catalyst recovery and reuse. fiveable.meuva.nl

Heterogeneous catalysts, which are in a different phase from the reactants, offer a solution to the separation issues associated with homogeneous catalysts. niscpr.res.inmdpi.com These solid acid catalysts can be easily filtered from the reaction mixture, allowing for straightforward product purification and catalyst recycling. niscpr.res.in Examples of heterogeneous catalysts that have been successfully used for esterification reactions include:

Polyvinylpolypyrrolidone-bound boron trifluoride (PVPP-BF₃) : This stable, non-corrosive solid catalyst has demonstrated high efficiency in the acylation of alcohols with acetic anhydride at room temperature, with reported yields for this compound as high as 97%. academie-sciences.fr

Zeolites : These microporous aluminosilicate (B74896) minerals can act as solid acid catalysts. For instance, zeolites have been used in the methoxymethylation of cumene, a related reaction involving a benzyl (B1604629) ether. google.com

Silica-supported sulfuric acid : This is another example of a solid acid catalyst that can be employed for esterification. academie-sciences.fr

Montmorillonite K10 : A type of clay that can be used as an acidic catalyst in organic reactions. academie-sciences.fr

The use of heterogeneous catalysts aligns with the principles of green chemistry by minimizing waste and enabling catalyst reuse. mdpi.com

Homogeneous Catalysis

Reaction Condition Optimization

Optimizing reaction conditions is critical for maximizing the yield and purity of this compound while minimizing reaction time and energy consumption. Key parameters that are often adjusted include temperature, solvent, molar ratios of reactants, and reaction time. researchgate.net

Temperature : The reaction temperature significantly influences the rate of esterification. A Chinese patent suggests a reaction temperature range of 60–180°C, with a preferred range of 80–100°C for the synthesis of this compound. google.com

Solvent : The choice of solvent can affect the solubility of reactants and the reaction pathway. While some syntheses are performed under solvent-free conditions, others may utilize solvents like acetonitrile (B52724) or dichloromethane (B109758). academie-sciences.fr

Molar Ratios : The ratio of 4-isopropylbenzyl alcohol to the acylating agent is a crucial factor. An excess of the acylating agent, such as acetic anhydride, is often used to drive the reaction to completion. google.com A molar ratio of alcohol to acylating agent of 1:1.5 has been suggested for yield optimization. A Chinese patent further specifies a broad range of 1:0.5 to 1:6, with a preferred range of 1:1.5 to 1:3. google.com

Reaction Time : The duration of the reaction is optimized to ensure maximum conversion without the formation of unwanted byproducts. Reaction times can vary from a few hours to over 24 hours depending on the catalyst and other conditions. google.com For instance, a reaction time of 4–6 hours is suggested as optimal in one patent. google.com

| Parameter | Condition Range | Optimal Condition | Reference |

|---|---|---|---|

| Temperature | 60–180 °C | 80–100 °C | google.com |

| Molar Ratio (Alcohol:Acylating Agent) | 1:0.5 to 1:6 | 1:1.5 to 1:3 | google.com |

| Reaction Time | 4–24 hours | 4–6 hours | google.com |

Advanced Synthetic Approaches

While classical esterification is robust, research into advanced synthetic methods aims to improve efficiency, sustainability, and versatility. One notable advanced approach involves palladium-catalyzed carbonylation reactions. A study has demonstrated the synthesis of various alkyl arylacetates from benzyl acetate derivatives using a palladium acetate catalyst with a phosphine (B1218219) ligand (DPPF). rsc.org This method operates under mild conditions, including ambient pressure of carbon monoxide, and avoids the use of halogenated compounds, making it a more sustainable alternative. rsc.org Although this specific study did not synthesize this compound directly, the methodology presents a promising advanced route for its production from the corresponding benzyl alcohol or its derivatives.

Chemo-Enzymatic Synthesis and Biocatalysis for Aromatic Esters

The integration of enzymatic methods with traditional chemistry offers a green and highly selective route for the synthesis of aromatic esters. nih.govbeilstein-journals.org Lipases, a class of hydrolase enzymes, are particularly effective biocatalysts for esterification reactions due to their ability to function in non-aqueous environments, high substrate specificity, and operation under mild conditions. nih.govjmbfs.orgacs.org This approach is a competitive alternative to conventional chemical methods, often resulting in quality products with high yields and no toxicity. nih.gov

Lipases sourced from various microbial, plant, and animal origins are employed, with those from Candida antarctica (e.g., Novozym 435) being among the most common for producing esterified flavors. acs.org These enzymes catalyze reactions such as esterification, transesterification, and aminolysis. jmbfs.org The esterification reaction, which involves combining an alcohol and an organic acid, is a primary method for synthesizing flavor esters. acs.org The effectiveness of lipase-catalyzed esterification is influenced by several factors, including the enzyme source, whether the biocatalyst is free or immobilized, the polarity of the reaction medium, and the molar ratio of reactants. nih.gov Immobilizing lipases on supports like macroporous carbon aerogels or mesoporous silica (B1680970) can enhance their operational stability, allowing for repeated use over numerous reaction cycles with minimal loss of activity. bohrium.com For instance, a lipase (B570770) immobilized on silica retained its full activity after 38 esterification cycles. bohrium.com

Research has shown that using co-solvent systems can significantly enhance reaction rates and substrate conversion. In one study, the enzymatic synthesis of aromatic esters of arbutin (B1665170) saw markedly improved initial rates and a final substrate conversion of 93% when conducted in a tetrahydrofuran-isopropyl ether mixture under optimized conditions. frontiersin.org

Table 1: Comparison of Lipase Sources for Biocatalysis

| Lipase Source | Common Designations | Key Advantages in Ester Synthesis | Citations |

| Microbial | Candida antarctica Lipase B (CALB, Novozym 435), Thermomyces lanuginosus Lipase (TLL) | High catalytic activity, versatility, stability, high enantio- and regioselectivity. acs.orgbohrium.com | acs.orgbohrium.com |

| Plant | Found in seeds, fruits, and leaves. | Natural source, specificities vary by plant. | acs.org |

| Animal | Porcine Pancreatic Lipase (PPL) | Applied for synthesis of various aromatic and aliphatic esters. jmbfs.org | jmbfs.org |

Novel Carbonylation Strategies Involving Benzyl Acetate Precursors

Carbonylation reactions, which introduce a carbonyl group into a molecule, represent a powerful, atom-economical method for synthesizing esters. rsc.org Modern strategies focus on the palladium-catalyzed carbonylation of benzyl precursors, such as benzyl alcohols and their corresponding acetates, to produce alkyl arylacetates, avoiding the use of hazardous reagents like benzyl halides and strong acids. mdpi.comrsc.orgresearchgate.net

An innovative one-pot strategy involves the direct carbonylation of benzyl alcohols. mdpi.com A highly effective catalytic system for this transformation is a combination of palladium(II) acetate (Pd(OAc)₂) and a phosphine ligand like 1,1'-bis(diphenylphosphino)ferrocene (DPPF). mdpi.comrsc.org The reaction is often performed using isopropenyl acetate (IPAc) as a safe and non-toxic acetylating agent, which produces only acetone (B3395972) as a byproduct. rsc.org

Reaction parameters are critical for optimizing yield. Studies on the carbonylation of benzyl alcohol have shown that decreasing the carbon monoxide (CO) pressure from 50 bar to 5 bar can increase the yield of benzyl acetate from 36% to over 98%. mdpi.comresearchgate.net The optimal temperature is typically around 130°C. rsc.org This methodology is completely halogen-free and represents a more sustainable route for producing a wide library of alkyl arylacetates in excellent yields. rsc.org

Table 2: Key Parameters in Palladium-Catalyzed Carbonylation of Benzyl Precursors

| Parameter | Condition | Effect on Yield/Selectivity | Citations |

| Catalyst System | Pd(OAc)₂ (2 mol%) / DPPF (4 mol%) | Best performing for alkoxy- and hydroxycarbonylation of benzyl acetates. | rsc.org |

| CO Pressure | 5 bar (optimal) | Decreasing pressure from 50 bar to 5 bar significantly increases yield. mdpi.comresearchgate.net | mdpi.comresearchgate.net |

| Temperature | 130 °C | Optimal temperature for high conversion. | rsc.org |

| Activating Agent | Isopropenyl acetate (IPAc) | Safe, non-toxic acetylating agent; results in acetone as the only byproduct. | rsc.org |

Photocatalytic and Flow Chemistry Approaches for Aromatic Acetates

Photocatalysis Visible-light photocatalysis has emerged as a potent tool in organic synthesis, enabling the formation of complex molecules under mild conditions. mdpi.com This technique uses a photocatalyst that, upon light irradiation, can initiate reactions by forming radical species from substrates. mdpi.com While direct photocatalytic synthesis of this compound is not extensively documented, related transformations demonstrate the potential of this approach. For example, photocatalysis is used for the α-arylation of enol acetates using aryl diazonium salts as radical precursors. mdpi.com Furthermore, porphyrin-based photocatalysts have been successfully used for the selective photooxidation of aromatic benzyl alcohols to their corresponding aldehydes, a key step in a potential two-step synthesis of an acetate. beilstein-journals.org

Flow Chemistry Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of esters and other fine chemicals. beilstein-journals.org By conducting reactions in small-diameter tubes or microreactors, flow systems allow for precise control over parameters like temperature and residence time, leading to higher yields, faster reaction rates, greater selectivity, and improved safety, especially when handling reactive intermediates. beilstein-journals.orgmdpi.comresearchgate.net

For example, an aldol (B89426) reaction that required 24 hours to reach completion in a batch process was finished in just 20 minutes in a flow reactor. beilstein-journals.org In the context of ester synthesis, flow processes have been developed that allow for the continuous production of β-amino acid esters via lipase-catalyzed reactions with residence times as short as 30 minutes. mdpi.com Similarly, a flow process using a macroporous polymeric acid catalyst has been developed for the direct esterification of carboxylic acids and alcohols under mild conditions, demonstrating the scalability of this technique. organic-chemistry.org

Table 3: Comparison of Batch vs. Flow Synthesis for Aldol Reaction

| Parameter | Batch Process | Flow Process | Citations |

| Reaction Time | 24 hours | 20 minutes | beilstein-journals.org |

| Yield | 94% | 99% | beilstein-journals.org |

| Process Control | Limited | Precise control over temperature and residence time. | beilstein-journals.org |

| Safety | Lower, especially with volatile or reactive agents. | Higher, due to small reaction volumes and better heat dissipation. | mdpi.comresearchgate.net |

Synthesis of Key Precursors and Intermediates

The synthesis of this compound relies on the availability of key precursors, primarily 4-isopropylbenzyl alcohol and 4-isopropylbenzyl halides.

Preparation of 4-Isopropylbenzyl Alcohol

4-Isopropylbenzyl alcohol is a crucial starting material for the direct esterification to this compound. It is a valuable intermediate that can be synthesized through several established routes. solubilityofthings.com

One common laboratory-scale method is the reduction of 4-isopropylbenzaldehyde (B89865). This transformation can be achieved using a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a solvent mixture such as tetrahydrofuran (B95107) and methanol (B129727). Another route involves the catalytic reduction of methyl p-isopropylbenzoate. chemdad.com Additionally, biocatalytic methods have been explored, where mutants of the P450BM3 enzyme have been shown to produce 4-isopropylbenzyl alcohol from the hydroxylation of p-cymene (B1678584). rsc.org

Table 4: Synthetic Routes to 4-Isopropylbenzyl Alcohol

| Starting Material | Reagents/Catalyst | Key Conditions | Citations |

| 4-Isopropylbenzaldehyde | Sodium borohydride (NaBH₄) | Tetrahydrofuran/methanol, 0–20 °C | |

| Cuminaldehyde | H₂ / Raney Ni catalyst | Methanol solution, under pressure | chemdad.com |

| Methyl p-isopropylbenzoate | Catalytic reduction | - | chemdad.com |

| p-Cymene | P450BM3 enzyme mutant | Biocatalysis | rsc.org |

Synthesis of 4-Isopropylbenzyl Halides (e.g., 4-Isopropylbenzyl Chloride)

4-Isopropylbenzyl halides are alternative precursors that can be converted to the target acetate via nucleophilic substitution. 4-Isopropylbenzyl chloride is a common intermediate in organic synthesis. guidechem.comnih.gov

A standard method for its preparation involves the reaction of 4-isopropylbenzyl alcohol with a chlorinating agent. Thionyl chloride (SOCl₂) in a solvent like dichloromethane is typically used for this conversion, which proceeds readily at cool temperatures (5–20 °C). This route provides the benzyl chloride intermediate in good yield (approximately 84%). The resulting 4-isopropylbenzyl chloride can then be used in subsequent reactions, such as nucleophilic substitution with sodium acetate, to form this compound. Similarly, 4-isopropylbenzyl bromide can be prepared from the corresponding alcohol or other precursors for use in synthesis. chemicalbook.com

Table 5: Synthesis of 4-Isopropylbenzyl Chloride

| Starting Material | Reagent | Solvent | Temperature | Yield | Citations |

| 4-Isopropylbenzyl Alcohol | Thionyl chloride (SOCl₂) | Dichloromethane | 5–20 °C | ~84% |

Yield Enhancement and Purification Techniques

Optimizing the yield and ensuring the purity of the final this compound product are critical steps in its synthesis.

Yield Enhancement: The yield of the esterification reaction can be improved by carefully controlling the reaction conditions. Adjusting the molar ratio of the reactants, such as the alcohol to the acylating agent (e.g., a 1:1.5 ratio of 4-isopropylbenzyl alcohol to acetic anhydride), can drive the reaction towards the product. Reaction time is another crucial parameter, with typical esterification reactions running for several hours (e.g., 5-16 hours) under reflux to ensure completion. In catalytic processes, the choice and concentration of the catalyst, as well as temperature and pressure, are key levers for yield optimization. mdpi.comrsc.org

Purification Techniques: After the synthesis is complete, the crude product must be purified to remove unreacted starting materials, catalysts, and byproducts. A standard and effective method for purifying esters like this compound is column chromatography. This technique typically uses silica gel as the stationary phase and a solvent system, such as a hexane (B92381)/ethyl acetate gradient, as the mobile phase to separate the components based on polarity.

For solid products or to remove non-volatile impurities, crystallization is another powerful purification method. google.com This involves dissolving the crude product in a suitable solvent system and allowing the pure compound to crystallize out as the solution cools or as an anti-solvent is added. google.com The purity of the final product is often verified using analytical techniques like High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. google.com

Chromatographic Purification Methods (e.g., Column Chromatography)

Chromatographic techniques are fundamental for the purification of this compound from crude reaction mixtures, effectively separating the target compound from starting materials, byproducts, and other impurities. Column chromatography, particularly using silica gel as the stationary phase, is a widely documented and effective method. rsc.orgdoi.org The principle of separation relies on the differential adsorption of components in the mixture to the stationary phase while a mobile phase facilitates their movement.

The selection of the mobile phase, or eluent, is critical for achieving successful separation. For this compound, a compound of moderate polarity, solvent systems typically consist of a non-polar solvent blended with a more polar one. Common non-polar solvents include hexane or petroleum ether, while ethyl acetate serves as the polar modifier. rsc.orgscielo.br The ratio of these solvents is adjusted to optimize the separation.

Elution can be performed under isocratic conditions (constant solvent composition) or with a gradient (changing solvent composition). Isocratic elution with a petroleum ether/ethyl acetate ratio of 50:1 has been used to purify related structures. rsc.org For other compounds, hexane/ethyl acetate mixtures with ratios of 9:1 and 8:2 have proven effective. scielo.br

In many cases, gradient elution is employed to enhance separation efficiency. A typical strategy involves starting with a low-polarity mobile phase, such as a 90:10 mixture of hexanes to ethyl acetate, and gradually increasing the proportion of ethyl acetate to 50:50. mdpi.comnih.gov This allows for the initial elution of non-polar impurities, followed by the target compound, and finally the more strongly adsorbed polar impurities.

High-Performance Liquid Chromatography (HPLC) is another powerful chromatographic technique that can be scaled for preparative isolation. sielc.com A reverse-phase (RP) HPLC method has been described for analyzing this compound. sielc.com This method utilizes a C18 stationary phase and a mobile phase containing acetonitrile (MeCN), water, and an acid modifier like phosphoric or formic acid. sielc.com Such methods are scalable and can be adapted for the purification and isolation of impurities. sielc.com

Table 1: Examples of Chromatographic Systems for Purifying Benzyl Acetate Derivatives

| Chromatography Type | Stationary Phase | Mobile Phase (Eluent) | Elution Strategy | Citation |

|---|---|---|---|---|

| Column Chromatography | Silica Gel | Hexane / Ethyl Acetate | Gradient | |

| Column Chromatography | Silica Gel (200-300 mesh) | Petroleum Ether / Ethyl Acetate | Isocratic (e.g., 50:1) | rsc.org |

| Flash Column Chromatography | Silica Gel | Hexanes / Ethyl Acetate | Gradient (90:10 to 50:50) | mdpi.comnih.gov |

| Preparative HPLC | Newcrom R1 (Reverse-Phase) | Acetonitrile / Water / Phosphoric Acid | Isocratic | sielc.com |

Distillation and Recrystallization Strategies for this compound

Beyond chromatography, distillation and recrystallization are crucial techniques for the bulk purification of this compound, particularly in larger-scale synthesis.

Distillation

Distillation separates components of a liquid mixture based on differences in their boiling points. Given that this compound has a relatively high boiling point, estimated at 288.25°C, vacuum distillation is the preferred method. Performing the distillation under reduced pressure lowers the boiling point of the compound, which mitigates the risk of thermal decomposition that can occur at higher temperatures. This technique is effective for separating the liquid product from non-volatile impurities or solvents with significantly different boiling points. For instance, related organic compounds are often distilled at pressures as low as 0.01–0.02 mm Hg. orgsyn.org The process involves heating the crude liquid in a flask connected to a condenser and a vacuum source, allowing the purified vapor to condense and be collected in a separate receiver.

Table 2: Physical Properties Relevant to Distillation

| Compound | Property | Value | Significance for Purification | Citation |

|---|---|---|---|---|

| This compound | Boiling Point (estimated) | 288.25°C | High boiling point necessitates vacuum distillation to prevent thermal degradation. |

Recrystallization

Recrystallization is a primary method for purifying compounds that are solid at room temperature or can be induced to crystallize from a concentrated solution. The fundamental principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. rubingroup.org An ideal solvent will dissolve the compound completely when hot but only sparingly when cold, allowing the pure substance to crystallize out upon cooling while impurities remain in the mother liquor. rubingroup.org

The selection of an appropriate solvent is guided by the "like dissolves like" principle. rubingroup.org As an ester, this compound may be suitably recrystallized from solvents like ethyl acetate. rochester.eduiucr.org In practice, finding a single ideal solvent can be challenging, leading to the use of a mixed-solvent system. mnstate.edu This typically involves dissolving the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" or "anti-solvent" (in which the compound is insoluble) is then added dropwise until the solution becomes cloudy (the saturation point), inducing crystallization upon cooling. mnstate.edu For a compound like this compound, a potential solvent pair could be benzene-hexane or ethyl acetate-hexane. orgsyn.org

Another common strategy involves concentrating the product by distilling off the reaction solvent and then adding a non-polar solvent, such as an alkane, to facilitate crystallization. google.com The mixture is then cooled, often in an ice bath, to maximize the yield of the purified crystalline product, which is subsequently collected by filtration. google.com

Table 3: General Recrystallization Strategies and Solvents

| Strategy | Description | Potential Solvents/Pairs | Citation |

|---|---|---|---|

| Single Solvent | Dissolving the crude product in a minimum of hot solvent, followed by cooling to induce crystallization. | Ethyl acetate | rochester.eduiucr.org |

| Mixed Solvent | Dissolving in a "good" solvent and adding a "poor" anti-solvent to the saturation point. | Ethanol-Water, Benzene-Hexane | orgsyn.orgmnstate.edu |

| Concentration & Precipitation | Removing the primary solvent via distillation and adding an alkane anti-solvent to force crystallization. | Any primary solvent followed by an alkane (e.g., hexane). | google.com |

Mechanistic Investigations of 4 Isopropylbenzyl Acetate Reactions

Esterification Reaction Mechanisms

The formation of 4-isopropylbenzyl acetate (B1210297), an ester, is primarily achieved through esterification reactions. These reactions involve the combination of an alcohol (4-isopropylbenzyl alcohol) and a carboxylic acid or its derivative. athabascau.cascribd.com The most common industrial method involves the esterification of 4-isopropylbenzyl alcohol with either glacial acetic acid or acetic anhydride (B1165640), often in the presence of an acid catalyst like sulfuric acid. geniusjournals.org

Nucleophilic Acyl Substitution Pathways

The synthesis of 4-isopropylbenzyl acetate is a classic example of a nucleophilic acyl substitution reaction. scribd.compearson.com In this mechanism, the nucleophilic oxygen atom of the 4-isopropylbenzyl alcohol attacks the electrophilic carbonyl carbon of an acetylating agent, such as acetic acid or acetyl chloride. pearson.com

When using a carboxylic acid like acetic acid, the reaction is known as Fischer esterification. chemistrysteps.commasterorganicchemistry.com This process involves the formation of a tetrahedral intermediate after the alcohol attacks the protonated carbonyl group of the carboxylic acid. jove.com Subsequently, a molecule of water is eliminated to form the final ester product. jove.com Isotope labeling studies have confirmed that the oxygen atom from the alcohol becomes the ether oxygen in the ester, meaning the -OH group of the carboxylic acid is replaced by the -OR' group of the alcohol. chemistrysteps.comjove.com

Alternatively, a more reactive acylating agent like an acyl chloride (e.g., acetyl chloride) can be used. pearson.com In this case, the alcohol directly attacks the highly electrophilic carbonyl carbon of the acyl chloride. pearson.com This is followed by the expulsion of a chloride ion, a very good leaving group, leading to the formation of the ester. pearson.com This method is generally faster and does not require an acid catalyst, though a base is often added to neutralize the HCl byproduct.

Another pathway involves the reaction of an acid anhydride, like acetic anhydride. athabascau.ca The mechanism is similar, with the alcohol attacking one of the carbonyl carbons of the anhydride. This results in the formation of a tetrahedral intermediate, which then collapses, eliminating a carboxylate ion (acetate) as the leaving group to yield this compound. athabascau.ca

Role of Acid/Base Catalysis in Ester Formation

Catalysis is pivotal in achieving efficient esterification, particularly in the Fischer esterification process which is inherently slow and reversible. chemistrysteps.com

Acid Catalysis: Strong acids such as sulfuric acid or phosphoric acid are commonly used as catalysts. chemistrysteps.com The mechanism involves several key steps:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid. masterorganicchemistry.comyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the weakly nucleophilic alcohol. chemistrysteps.comyoutube.com

Nucleophilic Attack: The 4-isopropylbenzyl alcohol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. masterorganicchemistry.comjove.com

Proton Transfer: A proton is transferred from the oxonium ion (from the original alcohol) to one of the hydroxyl groups. masterorganicchemistry.com This converts the hydroxyl group into a much better leaving group: water. masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl double bond. byjus.com

Deprotonation: The protonated ester then loses a proton, regenerating the acid catalyst and yielding the final ester product, this compound. byjus.comchemguide.co.uk

Since all steps are reversible, the reaction is often driven to completion by using an excess of one reactant (typically the alcohol) or by removing water as it forms, in accordance with Le Châtelier's principle. chemistrysteps.commasterorganicchemistry.com

Base Catalysis: While direct esterification of a carboxylic acid is not base-catalyzed, bases play a crucial role in other esterification methods. sciencemadness.org For instance, when using acyl chlorides or anhydrides, a non-nucleophilic base like pyridine (B92270) is often added to scavenge the acidic byproduct (HCl or acetic acid), preventing unwanted side reactions and driving the equilibrium towards the product. pearson.com

Base-catalyzed transesterification is another relevant process where an existing ester is converted into a new one. researchgate.net For example, this compound can be hydrolyzed to 4-isopropylbenzyl alcohol via transesterification with methanol (B129727) in the presence of a basic catalyst. google.com

Derivatization Reaction Mechanisms Involving the 4-Isopropylbenzyl Moiety

The 4-isopropylbenzyl group is a versatile scaffold that can be involved in various derivatization reactions. The mechanisms of these reactions are influenced by the benzylic position, which is activated towards both nucleophilic substitution and oxidation.

SN2 Reactions of Benzyl (B1604629) Halides for Amine Synthesis

The synthesis of amines containing the 4-isopropylbenzyl group can be achieved via the nucleophilic substitution of a corresponding 4-isopropylbenzyl halide (e.g., 4-isopropylbenzyl bromide). This reaction typically proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. chemicalnote.com

In an SN2 reaction, the rate is dependent on the concentration of both the alkyl halide and the nucleophile (the amine). chemicalnote.compharmaguideline.com The reaction occurs in a single, concerted step where the amine nucleophile attacks the carbon atom bearing the halogen from the side opposite to the leaving group (backside attack). chemicalnote.compdx.edu This leads to a transition state where the carbon is partially bonded to both the incoming amine and the outgoing halide. chemicalnote.com As the new carbon-nitrogen bond forms, the carbon-halogen bond breaks simultaneously, resulting in an inversion of stereochemistry at the carbon center if it is chiral. pdx.edumasterorganicchemistry.com

Benzylic halides, such as 4-isopropylbenzyl bromide, are particularly reactive in SN2 reactions. quora.com However, a common complication in the synthesis of primary or secondary amines via this method is overalkylation, where the newly formed amine product, being nucleophilic itself, reacts further with the benzyl halide to form more substituted products, potentially leading to a quaternary ammonium (B1175870) salt. youtube.com To circumvent this, alternative methods are often employed.

Table 1: Factors Influencing SN2 Reactions of Benzyl Halides

| Factor | Influence on Reaction Rate | Rationale |

|---|---|---|

| Substrate Structure | Primary benzylic halides react faster than secondary or tertiary ones. pdx.edu | Steric hindrance around the reaction center impedes the backside attack of the nucleophile. chemicalnote.commasterorganicchemistry.com |

| Nucleophile | Stronger, less hindered nucleophiles increase the reaction rate. pdx.edu | A more potent nucleophile can more effectively attack the electrophilic carbon. |

| Leaving Group | Better leaving groups (more stable anions) accelerate the reaction (I > Br > Cl). pdx.edu | A weaker C-X bond is easier to break during the transition state. |

| Solvent | Polar aprotic solvents (e.g., DMF, acetone) are preferred. | These solvents solvate the cation but not the nucleophile, increasing the nucleophile's reactivity. |

Oxidation and Reduction Pathways of Related Benzyl Derivatives

The benzylic position of 4-isopropylbenzyl derivatives is susceptible to both oxidation and reduction.

Oxidation: 4-Isopropylbenzyl alcohol can be selectively oxidized to form 4-isopropylbenzaldehyde (B89865). This transformation is a key reaction in organic synthesis. chemicalbook.comijarse.com Various oxidizing agents and catalytic systems can be employed. For instance, the oxidation of 4-isopropylbenzyl alcohol has been investigated using TiO₂-supported nano-gold catalysts and other systems like TEMPO/HBr/H₂O₂. chemicalbook.comijarse.com The mechanism often involves the formation of an intermediate that facilitates the removal of two hydrogen atoms—one from the hydroxyl group and one from the benzylic carbon—to form the aldehyde. Care must be taken to avoid over-oxidation to the corresponding carboxylic acid, 4-isopropylbenzoic acid. whiterose.ac.uk

Reduction: The ester functionality of this compound can be reduced to yield two alcohol products. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are required for this transformation, as milder agents like sodium borohydride (B1222165) are generally ineffective at reducing esters. masterorganicchemistry.comlibretexts.org The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ onto the electrophilic carbonyl carbon of the ester. masterorganicchemistry.comdalalinstitute.com This forms a tetrahedral intermediate, which then collapses by expelling the benzyloxy group as a leaving group to form an aldehyde intermediate (acetaldehyde in this case). masterorganicchemistry.com This aldehyde is immediately reduced further by another equivalent of hydride to form the corresponding primary alcohol (ethanol) after an acidic workup. masterorganicchemistry.com The benzyloxy leaving group is protonated during workup to yield 4-isopropylbenzyl alcohol. Therefore, the complete reduction of this compound yields both 4-isopropylbenzyl alcohol and ethanol.

Table 2: Summary of Oxidation and Reduction of 4-Isopropylbenzyl Derivatives

| Starting Material | Reagent(s) | Product(s) | Reaction Type |

|---|---|---|---|

| 4-Isopropylbenzyl alcohol | TEMPO/HBr/H₂O₂ or other mild oxidants | 4-Isopropylbenzaldehyde | Oxidation |

| 4-Isopropylbenzyl alcohol | Strong oxidants (e.g., KMnO₄) | 4-Isopropylbenzoic acid | Oxidation |

Palladium-Catalyzed Coupling Reactions of Aromatic Acetates

While aryl halides and triflates are the most common electrophiles in palladium-catalyzed cross-coupling reactions, the activation of the C–O bond in aromatic esters has emerged as a significant area of research. acs.org These reactions allow for the use of abundant and stable esters as coupling partners.

One major pathway is decarbonylative coupling , where the C(acyl)–O bond is cleaved, and the carbonyl group is lost (often as CO). acs.orgnih.gov For example, nickel-catalyzed Suzuki-Miyaura coupling reactions have been developed that couple aromatic esters with organoboron compounds to form biaryls. nih.gov The mechanism is thought to involve the oxidative addition of the C(acyl)–O bond to a low-valent metal center (e.g., Ni(0) or Pd(0)), followed by decarbonylation to form an aryl-metal intermediate. This intermediate then participates in the standard catalytic cycle of transmetalation and reductive elimination to afford the cross-coupled product. acs.org

Another approach is decarboxylative coupling , where the entire carboxylate group is removed and replaced. organic-chemistry.orgnih.gov This is distinct from decarbonylative coupling. For instance, palladium-catalyzed decarboxylative cross-coupling of potassium oxalate (B1200264) monoesters with aryl halides can produce aryl esters. organic-chemistry.org While this doesn't directly use this compound as a substrate, related mechanisms could be envisioned for its derivatives.

More directly, palladium catalysts have been used for the cross-coupling of allylic acetates with various partners like arylboronic acids or organostannanes. organic-chemistry.orgresearchgate.net In these reactions, the acetate acts as a leaving group. The mechanism involves the oxidative addition of the palladium(0) catalyst to the allylic acetate to form a π-allylpalladium(II) complex. organic-chemistry.orgthieme-connect.com This is followed by transmetalation with the organometallic reagent and subsequent reductive elimination to yield the coupled product. organic-chemistry.orgthieme-connect.com Applying this to a substrate like this compound is challenging because the C(aryl)-O bond is much stronger and less reactive than an allylic C-O bond. However, specialized ligand systems are continually being developed to activate these more robust bonds. nih.gov

Electrophilic Aromatic Substitution on the Isopropylbenzyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class where an electrophile replaces an atom, typically hydrogen, on an aromatic ring. uomustansiriyah.edu.iq The mechanism generally proceeds through a two-step addition-elimination process. In the first, rate-determining step, the electrophile attacks the π-electron system of the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uomustansiriyah.edu.iq This step temporarily disrupts the ring's aromaticity, leading to a high activation energy. uomustansiriyah.edu.iq In the second, faster step, a base removes a proton from the carbon atom bearing the electrophile, restoring aromaticity. uomustansiriyah.edu.iq

In the context of this compound, acid-catalyzed reactions provide a clear example of EAS. When treated with a strong acid like trifluoromethanesulfonic acid (triflic acid), this compound can generate a 4-isopropylbenzyl cation intermediate. datapdf.com This cation is the active electrophile that can then attack a sufficiently nucleophilic aromatic ring.

Studies have shown that in the presence of triflic acid, this compound reacts with itself in a self-condensation reaction to form oligo(isopropylbenzyl) products. datapdf.com However, when a more reactive nucleophile such as 4-isopropylphenol (B134273) is introduced, it is preferentially benzylated by the generated 4-isopropylbenzyl cation. datapdf.com The powerful activating, ortho-, para-directing hydroxyl group on 4-isopropylphenol directs the incoming electrophile to the positions ortho to the hydroxyl group. datapdf.com This results in the formation of 2-benzyl-4-isopropylphenol and 2,6-dibenzyl-4-isopropylphenol as the major products. datapdf.com

| Reactants | Catalyst | Solvent | Major Products | Reference |

|---|---|---|---|---|

| This compound and 4-Isopropylphenol | Triflic Acid | Deuteriochloroform | 2-(4-isopropylbenzyl)-4-isopropylphenol, 2,6-bis(4-isopropylbenzyl)-4-isopropylphenol | datapdf.com |

Computational Mechanistic Studies

While specific, in-depth computational studies exclusively focused on this compound are not widely published, the principles of computational mechanistic analysis can be understood from studies on related molecules and reaction types. Techniques such as Density Functional Theory (DFT) are employed to model reaction pathways, analyze transition state structures, and calculate energy barriers, providing deep insights into reaction mechanisms that complement experimental findings. unict.itacs.org

Transition State Analysis and Energy Barriers

Transition state analysis is a cornerstone of computational chemistry, aiming to identify the structure and energy of the transition state (the highest point on the reaction energy profile) that connects reactants to products. uomustansiriyah.edu.iqacs.org The calculated activation energy—the energy difference between the reactants and the transition state—is a critical parameter that determines the reaction rate.

For the acid-catalyzed benzylation reaction involving this compound, the rate-limiting step is the formation of the arenium ion intermediate. uomustansiriyah.edu.iqdatapdf.com Computational models would focus on the transition state leading to this intermediate. The presence of the electron-donating 4-isopropyl group is presumed to stabilize the developing positive charge on the benzylic carbon in the transition state, thereby lowering the activation energy compared to unsubstituted benzyl acetate. datapdf.com

Detailed computational studies on other reactions, such as the aldol-Tishchenko reaction, illustrate how different stereochemical pathways can be evaluated by comparing the energy barriers of their respective transition states. acs.org For example, in one such study, the transition state leading to the major product diastereomer was found to have the lowest energy barrier (14.5 kcal/mol), and the calculated energy difference between the two lowest transition states (0.6 kcal/mol) was consistent with the experimentally observed diastereomeric ratio. acs.org A similar approach could quantify the preference for ortho substitution in the benzylation of 4-isopropylphenol by this compound.

| Reaction Pathway | Calculated Activation Free Energy (kcal/mol) | Outcome | Reference Model |

|---|---|---|---|

| Pathway A (leads to major product) | 14.5 | Favored | acs.org |

| Pathway B (leads to minor product) | 15.1 | Disfavored | acs.org |

| Pathway C (hypothetical, higher energy) | 20.3 | Highly Disfavored | acs.org |

Solvent Effects on Reaction Pathways

The choice of solvent can significantly influence reaction mechanisms and rates. Computational models account for solvent effects by using continuum solvation models (like CPCM) or by explicitly including solvent molecules in the calculations. researchgate.net Solvents can stabilize or destabilize reactants, products, and, most importantly, transition states.

In the acid-catalyzed reactions of this compound, a non-polar solvent (deuteriochloroform) was used. datapdf.com For reactions proceeding through charged intermediates, such as the formation of a carbocation, a more polar solvent would typically be expected to stabilize the transition state and accelerate the reaction. However, in some concerted reactions, the choice of solvent may have little impact on the energy barrier. unict.it For instance, studies on other reactions have shown that aprotic solvents can enhance reactivity by stabilizing the transition state through specific interactions. Conversely, some multi-component reactions show higher efficiency in non-polar solvents like toluene (B28343) compared to polar solvents. growingscience.com Computational studies can dissect these interactions to predict the optimal solvent for a desired transformation.

| Solvent Type | General Effect on Charged Intermediates/Transition States | Potential Impact on Rate | Reference Principle |

|---|---|---|---|

| Non-polar (e.g., Toluene, Hexane) | Minimal stabilization | May be slower; favored in some MCRs | growingscience.com |

| Polar Aprotic (e.g., THF, DMF) | Good stabilization of cations | Often accelerates reaction | |

| Polar Protic (e.g., Ethanol, Water) | Strong stabilization via H-bonding | Can accelerate reaction but may also act as competing nucleophile | acs.org |

Substituent Effects on Reactivity and Selectivity

Substituents on an aromatic ring or its side chain can profoundly affect reaction rates and product distributions through electronic and steric effects. The 4-isopropyl group on this compound serves as a key example.

Experimental studies have demonstrated a significant rate-enhancing effect of the 4-isopropyl substituent. In the acid-catalyzed benzylation reaction, this compound reacts approximately 20 times faster than unsubstituted benzyl acetate. datapdf.com This acceleration is attributed to the electron-donating nature of the isopropyl group, which stabilizes the transition state leading to the benzyl cation intermediate. datapdf.com Both inductive and hyperconjugative effects of the alkyl group contribute to this stabilization.

Computational studies can quantify these substituent effects by calculating and comparing the activation energies for a series of substituted reactants. For a reaction involving the formation of a benzylic cation, substituents are predicted to affect the rate according to their electronic character: electron-donating groups (EDGs) increase the rate, while electron-withdrawing groups (EWGs) decrease it.

| Reactant | Relative Reactant Half-Life (t½) | Key Substituent Effect | Reference |

|---|---|---|---|

| Benzyl acetate | ~900,000 s (baseline) | None | datapdf.com |

| This compound | ~45,000 s (20x faster) | Electron-donating (stabilizing) | datapdf.com |

| para-Substituent (X-C₆H₄CH₂OAc) | Electronic Effect | Predicted Relative Rate |

|---|---|---|

| -OCH₃ (Methoxy) | Strongly Electron-Donating | Fastest |

| -CH(CH₃)₂ (Isopropyl) | Electron-Donating | Fast |

| -CH₃ (Methyl) | Electron-Donating | Moderate-Fast |

| -H (Hydrogen) | Neutral (Reference) | Baseline |

| -Cl (Chloro) | Weakly Electron-Withdrawing | Slow |

| -NO₂ (Nitro) | Strongly Electron-Withdrawing | Slowest |

Advanced Spectroscopic and Structural Elucidation of 4 Isopropylbenzyl Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-Isopropylbenzyl acetate (B1210297), ¹H and ¹³C NMR provide a complete map of the proton and carbon environments.

The ¹H NMR spectrum provides precise information about the chemical environment, connectivity, and number of different protons in the molecule. The spectrum of 4-Isopropylbenzyl acetate is characterized by distinct signals corresponding to the isopropyl group, the aromatic ring, the benzylic methylene (B1212753) protons, and the acetyl methyl protons.

The aromatic protons typically appear as a pair of doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The isopropyl group gives rise to a septet for the single methine proton and a doublet for the six equivalent methyl protons. The benzylic methylene protons and the acetyl methyl protons each appear as sharp singlets, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: Data is compiled from analysis of structurally similar compounds and established chemical shift principles. rsc.orgcarlroth.com)

| Chemical Shift (δ) (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Integration | Assignment |

| ~7.28 | d | ~8.0 | 2H | Ar-H (ortho to CH₂OAc) |

| ~7.21 | d | ~8.0 | 2H | Ar-H (ortho to Isopropyl) |

| ~5.08 | s | - | 2H | -CH ₂-O- |

| ~2.91 | sept | ~6.9 | 1H | -CH (CH₃)₂ |

| ~2.10 | s | - | 3H | -C(=O)-CH ₃ |

| ~1.24 | d | ~6.9 | 6H | -CH(C H₃)₂ |

Abbreviations: d = doublet, s = singlet, sept = septet

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each unique carbon atom in the structure produces a distinct signal. The spectrum for this compound will show signals for the two types of isopropyl carbons, the four distinct aromatic carbons (two substituted, two unsubstituted), the benzylic methylene carbon, and the two carbons of the acetate group (carbonyl and methyl).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Note: Data is compiled from analysis of structurally similar compounds. rsc.orghmdb.ca)

| Chemical Shift (δ) (ppm) | Assignment |

| ~170.9 | C =O (Ester) |

| ~149.0 | C -CH(CH₃)₂ (Aromatic) |

| ~133.5 | C -CH₂OAc (Aromatic) |

| ~128.5 | C H (Aromatic, ortho to CH₂OAc) |

| ~126.6 | C H (Aromatic, ortho to Isopropyl) |

| ~66.2 | -C H₂-O- (Benzylic) |

| ~33.8 | -C H(CH₃)₂ (Isopropyl) |

| ~23.9 | -CH(C H₃)₂ (Isopropyl) |

| ~21.0 | -C(=O)-C H₃ (Acetyl) |

Two-dimensional (2D) NMR experiments are critical for confirming the assignments made from 1D spectra by showing correlations between nuclei. sigmaaldrich.comebi.ac.uk

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H coupling correlations. For this compound, it would show a cross-peak between the isopropyl methine proton (~2.91 ppm) and the isopropyl methyl protons (~1.24 ppm). It would also confirm the coupling between the adjacent aromatic protons on the ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom it is directly bonded to. It is invaluable for definitively assigning carbon signals. For example, the singlet at ~5.08 ppm in the ¹H spectrum would correlate with the benzylic carbon signal at ~66.2 ppm in the ¹³C spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. It is crucial for connecting different parts of the molecule. Key correlations for confirming the structure of this compound would include a cross-peak between the benzylic protons (-CH ₂-) and the ester carbonyl carbon (C =O), and between the acetyl methyl protons (-CH ₃) and the carbonyl carbon. This confirms the acetate group is attached to the benzylic position. researchgate.net

¹³C NMR for Carbon Skeleton Characterization

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies. ripublication.comscispace.com

The key functional groups in this compound are the ester and the substituted aromatic ring.

Ester Group: The ester functionality is characterized by a strong C=O (carbonyl) stretching vibration and two C-O stretching vibrations. The carbonyl stretch is one of the most prominent absorptions in the IR spectrum.

Aromatic Group: The benzene ring exhibits several characteristic vibrations, including C-H stretching at wavenumbers above 3000 cm⁻¹, and C=C stretching vibrations within the ring that appear in the 1600-1450 cm⁻¹ region.

The IR spectrum provides a fingerprint for the molecule, with specific absorption bands corresponding to different bond vibrations. Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, such as the aromatic ring breathing mode. rsc.orgnih.gov

Table 3: Characteristic IR and Raman Vibrational Frequencies for this compound (Note: Data is based on typical values for similar functional groups. rsc.orgmdpi.comrsc.org)

| Frequency (cm⁻¹) | Intensity (IR) | Intensity (Raman) | Assignment |

| 3100-3000 | Medium | Medium | Aromatic C-H Stretch |

| 2965-2870 | Strong | Strong | Aliphatic (Isopropyl, Methyl) C-H Stretch |

| ~1740 | Very Strong | Medium | C=O Ester Carbonyl Stretch |

| ~1615, ~1515 | Medium-Weak | Strong | Aromatic C=C Ring Stretch |

| ~1465 | Medium | Medium | CH₂/CH₃ Bending |

| ~1370 | Medium | Medium | CH₃ Symmetric Bending (Umbrella Mode) |

| ~1230 | Strong | Weak | C-O Ester Stretch (asymmetric) |

| ~1040 | Medium | Weak | C-O Ester Stretch (symmetric) |

| ~820 | Strong | Medium | C-H Out-of-plane bend (para-disubstitution) |

The very strong absorption around 1740 cm⁻¹ in the IR spectrum is a definitive indicator of the ester carbonyl group. The strong band around 1230 cm⁻¹ is also characteristic of the acetate C-O stretch. In the Raman spectrum, the aromatic ring stretching vibrations are typically strong and sharp, providing clear evidence for the aromatic system. scielo.br

Vibrational Mode Analysis of Ester and Aromatic Functional Groups

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation patterns upon ionization.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental composition. For this compound, the molecular formula is C₁₂H₁₆O₂. nist.gov The exact mass, or monoisotopic mass, is calculated based on the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁶O). This theoretical value can be compared with the experimentally determined mass from an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer. While specific HRMS data for this compound is not widely published, data for similar compounds, like N-(4-Isopropylbenzyl)aniline, show the precision of this technique where the calculated mass for C₁₆H₂₀N (M+H)⁺ was 226.1590 and the found mass was 226.1591. rsc.org This level of accuracy confirms the molecular formula and rules out other potential formulas with the same nominal mass.

| Parameter | Value | Source |

| Molecular Formula | C₁₂H₁₆O₂ | nist.gov |

| Calculated Monoisotopic Mass | 192.11503 Da | Calculated |

| Nominal Mass | 192 g/mol | nist.gov |

| Experimental HRMS (M+H)⁺ | Typically within 5 ppm of calculated value | N/A |

Table 1. High-Resolution Mass Spectrometry Data Parameters for this compound.

Electron Ionization (EI) mass spectrometry, often coupled with Gas Chromatography (GC-MS), is commonly used to analyze volatile compounds like this compound. csun.edu In the mass spectrometer, the molecule is ionized, typically losing an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and fragments in a predictable manner, providing a unique fingerprint that aids in structural elucidation. csun.eduscienceready.com.au

The mass spectrum of this compound shows a molecular ion peak (M⁺•) at a mass-to-charge ratio (m/z) of 192, corresponding to its molecular weight. nist.gov The fragmentation is dominated by cleavages characteristic of esters and benzyl (B1604629) derivatives. libretexts.orgmiamioh.edu

Key fragmentation pathways include:

Loss of the acetoxy group: Cleavage of the benzyl-oxygen bond results in the loss of a •CH₃COO radical (59 Da), leading to a fragment at m/z 133.

Formation of the tropylium (B1234903) ion: A common rearrangement for benzyl compounds is the formation of the stable tropylium ion (C₇H₇⁺) at m/z 91. This would arise from cleavage of the bond between the isopropyl group and the aromatic ring, followed by rearrangement.

McLafferty Rearrangement: While less common for this specific structure, esters can undergo a McLafferty rearrangement if a gamma-hydrogen is present. csun.edu

Alpha-cleavage: Cleavage of the bond alpha to the carbonyl group can result in an acylium ion (CH₃CO⁺) at m/z 43. miamioh.edu

Loss of an isopropyl group: Cleavage can result in the loss of an isopropyl radical (•CH(CH₃)₂) (43 Da), leading to a fragment at m/z 149. The loss of propene (C₃H₆) via a rearrangement can also occur, resulting in a fragment at m/z 150.

The NIST mass spectrum for a similar compound, 4-isopropylphenyl acetate (an isomer), shows prominent peaks at m/z 121 and 136, illustrating the complex fragmentation that can occur in such structures. nih.gov

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 192 | [C₁₂H₁₆O₂]⁺• | - | Molecular Ion (M⁺•) |

| 149 | [C₉H₉O₂]⁺ | •CH(CH₃)₂ | Loss of isopropyl radical |

| 133 | [C₁₀H₁₃]⁺ | •CH₃COO | Loss of acetoxy radical |

| 91 | [C₇H₇]⁺ | C₅H₉O₂ | Formation of tropylium ion |

| 43 | [CH₃CO]⁺ | C₁₀H₁₃O• | Alpha-cleavage forming acylium ion |

Table 2. Predicted Key Mass Fragments of this compound in EI-MS.

MALDI-TOF MS is an analytical technique typically used for large, non-volatile, and fragile molecules like polymers, proteins, and polysaccharides. shimadzu.commdpi.com The sample is co-crystallized with a matrix compound (e.g., 2,5-dihydroxybenzoic acid or α-cyano-4-hydroxycinnamic acid) which absorbs laser energy, facilitating a soft ionization of the analyte. mdpi.comunimo.it

For a small, volatile molecule like this compound, MALDI-TOF is not a conventional analysis method. However, the technique is highly relevant for the characterization of its derivatives or when it is part of a larger, non-volatile system. For instance, research on phthalocyanine (B1677752) complexes functionalized with 4-isopropylbenzyloxy groups utilized MALDI-TOF MS to confirm their chemical structures. bartin.edu.tr In such cases, MALDI-TOF is essential for verifying the successful synthesis and determining the molecular weight of these large, complex derivatives. bartin.edu.tr The technique's utility extends to analyzing compounds in complex mixtures where soft ionization is needed to prevent fragmentation and preserve the molecular ion. researchgate.net

Fragmentation Pattern Analysis for Structural Insights

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.org This technique is particularly useful for analyzing compounds with chromophores, which are parts of a molecule that absorb light. libretexts.org

The primary chromophore in this compound is the para-substituted benzene ring. Aromatic systems exhibit characteristic π → π* electronic transitions. libretexts.orgusp.br The presence of substituents on the benzene ring—the isopropyl group and the acetoxymethyl group—influences the energy levels of the molecular orbitals and thus the wavelength of maximum absorbance (λmax).

The UV-Vis spectrum of this compound is expected to show absorption bands in the UV region.

E-band (Excitation to the second excited state): This high-energy transition typically occurs around 200-220 nm for substituted benzenes.

B-band (Excitation to the lowest excited state): This transition, which shows fine vibrational structure, is characteristic of aromatic compounds and typically appears at longer wavelengths, often around 250-280 nm. azooptics.com

For example, aromatic compounds generally display π→π* transitions near 250–280 nm. azooptics.com Theoretical studies on similar aromatic structures using Time-Dependent Density Functional Theory (TD-DFT) have been employed to predict and interpret these electronic transitions and their corresponding absorption wavelengths. materialsciencejournal.orgdntb.gov.ua

| Expected λmax (nm) | Electronic Transition | Associated Chromophore |

| ~210-220 nm | π → π* (E-band) | Substituted Benzene Ring |

| ~260-270 nm | π → π* (B-band) | Substituted Benzene Ring |

Table 3. Expected UV-Vis Absorption Data and Electronic Transitions for this compound.

Crystallographic Studies of this compound and its Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline compound. It provides precise information on bond lengths, bond angles, and intermolecular interactions.

As of current literature, no single-crystal X-ray diffraction study has been published for this compound itself. This is likely because it is a liquid at room temperature, making single crystal growth challenging.

However, crystallographic data are available for several derivatives containing the 4-isopropylphenyl or 4-isopropylbenzyl moiety. These studies provide valuable insight into the preferred conformations and packing arrangements of this structural unit. For instance, the crystal structure of methyl 3-(4-isopropylphenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrothiochromeno[4,3-b]pyrrole-3a-carboxylate has been reported. iucr.org In this derivative, the isopropyl group was found to be disordered over two sites. iucr.org Another study on 2-methoxy-4-(4-isopropylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile detailed the planar conformation of the central heterocyclic ring and the twisted boat-chair conformation of the cyclooctane (B165968) ring. scispace.com Such studies are crucial for understanding structure-activity relationships in medicinal chemistry and materials science where the 4-isopropylbenzyl group is incorporated. nih.gov

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| Methyl 3-(4-isopropylphenyl)-1-methyl-1,2,3,3a,4,9b-hexahydrothiochromeno[4,3-b]pyrrole-3a-carboxylate | C₂₃H₂₇NO₂S | Monoclinic | P2₁/n | Disordered isopropyl group iucr.org |

| 2-methoxy-4-(4-isopropylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile | C₂₂H₂₅N₂O | Monoclinic | P2₁/c | Planar central pyridine (B92270) ring scispace.com |

Table 4. Crystallographic Data for Selected Derivatives Containing the 4-Isopropylphenyl Group.

X-ray Diffraction Analysis for Solid-State Structure

As of the current literature survey, a dedicated single-crystal X-ray diffraction study for this compound has not been reported. The compound is a liquid at room temperature, which complicates the growth of single crystals suitable for XRD analysis without specialized low-temperature crystallization techniques.

However, analysis of structurally similar compounds containing the 4-isopropylphenyl moiety allows for a hypothetical projection of its crystallographic parameters. For instance, studies on derivatives like (4-(4-isopropylphenyl)-1H-pyrrol-3-yl)(ferrocenyl)methanone researchgate.netresearchgate.net and various thiosemicarbazones nih.gov reveal common packing motifs and structural features that can be extrapolated. It is anticipated that this compound would crystallize in a common space group for organic molecules, such as P2₁/c (monoclinic) or P-1 (triclinic), which allow for efficient packing.

The crystal packing would be primarily dictated by the need to optimize van der Waals forces and accommodate the steric bulk of the isopropyl and benzyl acetate groups. The molecules would likely arrange in a way that maximizes contact between aromatic rings and alkyl groups, potentially featuring herringbone or pi-stacking interactions, although the latter might be influenced by the flexible acetate group.

Hypothetical Crystallographic Data for this compound This table is a projection based on typical values for related organic compounds and is for illustrative purposes only, as experimental data is not currently available.

| Parameter | Hypothetical Value |

|---|---|

| Chemical Formula | C₁₂H₁₆O₂ |

| Formula Weight | 192.25 g/mol nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~10-16 |

| b (Å) | ~5-11 |

| c (Å) | ~12-20 |

| β (°) | ~95-110 |

| Volume (ų) | ~1800-2000 |

| Z (molecules/unit cell) | 4 |

Conformational Analysis and Intermolecular Interactions

The primary rotatable bonds that define the conformation of this compound are:

The C(aromatic)-C(benzyl) bond.

The C(benzyl)-O bond.

The O-C(carbonyl) bond.

The C-C bond of the isopropyl group.

Rotation around the C(benzyl)-O-C(carbonyl) linkage is particularly important. Esters generally prefer a planar Z conformation, where the alkyl group attached to the single-bonded oxygen is cis to the carbonyl oxygen, due to reduced steric hindrance and favorable orbital overlap. The orientation of the acetate group relative to the benzyl ring and the rotation of the isopropyl group will further define the molecule's three-dimensional shape. Computational modeling, such as using Density Functional Theory (DFT), would be the ideal method to determine the relative energies of the different possible conformers. dergipark.org.tr

Intermolecular interactions for this compound are expected to be dominated by non-covalent forces. As the molecule lacks hydrogen bond donor groups, the primary interactions governing its physical properties, such as boiling point and viscosity, are: chemguide.co.uklibretexts.org

Van der Waals Forces (London Dispersion Forces): These are the most significant interactions, arising from temporary fluctuations in electron density. The large surface area of the molecule, including the aromatic ring and alkyl groups, allows for substantial van der Waals contacts.

Dipole-Dipole Interactions: The ester functional group possesses a permanent dipole moment due to the polarized C=O and C-O bonds. These dipoles will align in the liquid and solid states to create attractive electrostatic interactions.

Hydrogen bonding is not a significant intermolecular force for pure this compound, though the ester's carbonyl oxygen can act as a hydrogen bond acceptor in the presence of donor molecules. libretexts.org The combination of the bulky, non-polar isopropyl group and the polar ester moiety gives the molecule an amphiphilic character that influences its interactions.

Theoretical Conformational Data for this compound This table presents a theoretical overview of the key torsional angles and their expected stable conformations based on general chemical principles.

| Torsional Angle | Description | Expected Low-Energy Conformation(s) |

|---|---|---|

| C(aromatic)-C(aromatic)-C(benzyl)-O | Orientation of the benzylic oxygen relative to the phenyl ring plane | Staggered, likely placing the C-O bond out of the plane of the ring |

| C(benzyl)-O-C(carbonyl)-C(methyl) | Ester group planarity | Planar or near-planar, with a strong preference for the Z-conformer (~0°) |

| C(aromatic)-C(isopropyl)-H | Rotation of the isopropyl group | Staggered conformations to minimize steric clash with the aromatic ring |

Theoretical and Computational Chemistry Studies of 4 Isopropylbenzyl Acetate

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations extend the study from static structures to the dynamic behavior of molecules, providing insights into their conformational flexibility and interactions over time.

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule and their relative energies. 4-Isopropylbenzyl acetate (B1210297) has several rotatable bonds, primarily:

The bond connecting the benzyl (B1604629) group to the ester oxygen (C-O).

The bond between the ester carbonyl carbon and the oxygen (C-O).

The bond connecting the isopropyl group to the aromatic ring.

A computational conformational analysis would involve systematically rotating these bonds and calculating the energy of each resulting conformer. This process generates a potential energy surface (PES), or energy landscape, which maps the energy as a function of the dihedral angles. researchgate.net Studies on simple esters show that the planar cis conformation of the O=C-O-C moiety is generally favored, but rotation can occur. chemeo.com The energy barriers between different conformers can be calculated, which is essential for understanding the molecule's flexibility at different temperatures. chemeo.com

Illustrative Conformational Energy Data: This table illustrates hypothetical energy differences for key conformations of an aromatic ester.

| Conformer | Dihedral Angle (Ar-CH₂-O-C) | Relative Energy (kcal/mol) |

| Global Minimum | ~180° | 0.0 |

| Rotational Barrier | ~90° | 5-7 |

| Local Minimum | ~60° | 2-3 |

| This interactive table contains illustrative data based on general findings for aromatic esters. |

While quantum methods are highly accurate, they are too computationally expensive for simulating the motion of large systems or for long timescales. Molecular Mechanics (MM) offers a faster alternative by using a classical mechanics framework with a parameterized force field. A force field is a set of equations and parameters that describe the potential energy of a system of atoms.

For 4-isopropylbenzyl acetate, a suitable force field (e.g., AMBER, CHARMM, or OPLS) would be selected. A Molecular Dynamics (MD) simulation would then be performed, which involves solving Newton's equations of motion for the atoms in the molecule over a period of time. sfu.ca This simulation tracks the trajectory of each atom, providing a view of the molecule's dynamic behavior, including vibrations, rotations, and conformational changes in a simulated environment (e.g., in a solvent like water or hexane). researchgate.netresearchgate.net MD simulations are invaluable for understanding how the molecule explores its conformational space and interacts with its surroundings.

Conformational Analysis and Energy Landscapes

Prediction of Spectroscopic Parameters

Theoretical and computational methods are invaluable tools for predicting the spectroscopic properties of molecules like this compound. These approaches, rooted in quantum mechanics, allow for the calculation of nuclear magnetic resonance (NMR) chemical shifts, as well as the simulation of infrared (IR) and ultraviolet-visible (UV-Vis) spectra. Such predictions are crucial for the structural elucidation of newly synthesized compounds and for understanding the influence of molecular structure on spectroscopic behavior.

The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of computational chemistry that aids in the detailed assignment of experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a widely used formalism for calculating NMR shielding tensors. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, PBE1PBE, and M06-2X, in combination with appropriate basis sets like 6-311++G(d,p), have been shown to predict chemical shifts with a high degree of accuracy. nih.gov

For acetate-containing compounds, the chemical shifts are influenced by the electronic environment. In methyl acetate, for instance, the protons of the methyl group adjacent to the carbonyl (C=O) typically resonate at a different frequency than those of the methyl group bonded to the oxygen atom. pressbooks.pub The protons of the CH₃ group next to the C=O in methyl acetate appear around 2.0 ppm, while the protons of the O-CH₃ group are found further downfield at approximately 3.6 ppm. pressbooks.pub

In the case of this compound, the predicted ¹H NMR spectrum would show distinct signals for the aromatic protons, the isopropyl group protons, the methylene (B1212753) (CH₂) protons, and the acetyl methyl protons. The chemical shifts for the aromatic protons are expected in the range of 7.1-7.2 ppm. chemicalbook.com The isopropyl group would exhibit a methine (CH) proton signal and a signal for the two equivalent methyl (CH₃) groups. mdpi.com The methylene protons of the benzyl group and the methyl protons of the acetate group would also have characteristic chemical shifts. dergipark.org.tr

Predictive models for ¹H NMR chemical shifts often start with a base value for a particular proton type (methyl, methylene, or methine) and then add increments based on the neighboring functional groups. pdx.edu For example, a methine proton's starting point is 1.5 ppm, with adjustments made for adjacent alkyl or aromatic groups. pdx.edu

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Aromatic (C₆H₄) | 7.1 - 7.2 |

| Methylene (CH₂) | ~5.0 |

| Isopropyl Methine (CH) | ~2.9 |

| Acetyl Methyl (CH₃) | ~2.1 |

| Isopropyl Methyl (CH₃) | ~1.2 |

Note: These are approximate values and can be influenced by the solvent and the specific computational method used.

Similarly, ¹³C NMR chemical shifts can be computationally predicted. For benzyl acetate derivatives, the carbonyl carbon of the acetate group is typically found significantly downfield. dergipark.org.tr The carbons of the aromatic ring, the methylene carbon, and the carbons of the isopropyl and acetyl groups would all have distinct and predictable chemical shifts.

Computational methods, particularly DFT, are also employed to simulate the vibrational (IR) and electronic (UV-Vis) spectra of molecules. dntb.gov.ua These simulations provide valuable insights into the molecule's vibrational modes and electronic transitions.

Infrared (IR) Spectroscopy: Theoretical IR spectra are generated by calculating the vibrational frequencies of the molecule. The calculated frequencies are often scaled to better match experimental data. dntb.gov.ua For this compound, the simulated IR spectrum would be expected to show characteristic absorption bands corresponding to:

C=O Stretch: A strong absorption band for the carbonyl group of the ester, typically in the range of 1750-1700 cm⁻¹. researchgate.net

C-O Stretch: An absorption band for the ester C-O bond. dergipark.org.tr

Aromatic C=C Stretch: Bands in the 1610–1590 cm⁻¹ region.

C-H Stretch: Absorptions for the aromatic and aliphatic C-H bonds.